2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a benzothiadiazine ring system. This compound is part of a broader class of benzothiadiazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The benzothiadiazine ring is formed through cyclization reactions, often starting with appropriate aniline derivatives.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its antihypertensive and antidiabetic properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The benzothiadiazine ring system is known to interact with potassium channels and AMPA receptors, influencing cellular activities .
Comparison with Similar Compounds
Similar compounds include other benzothiadiazine derivatives such as:
- 1,2,4-benzothiadiazine-1,1-dioxide
- 4H-1,2,4-benzothiadiazine-1,1-dioxide These compounds share the benzothiadiazine core but differ in their substituents, which can significantly alter their pharmacological profiles. The unique combination of the sulfanyl group and the trifluoromethylphenylacetamide moiety in 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide contributes to its distinct biological activities .
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S2/c1-2-10-25-15-8-3-4-9-16(15)30(27,28)24-18(25)29-12-17(26)23-14-7-5-6-13(11-14)19(20,21)22/h3-9,11H,2,10,12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHQFJWDWKJPPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.